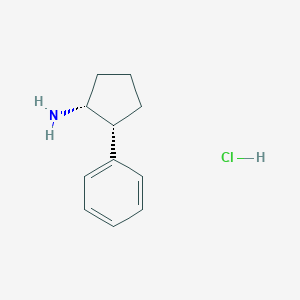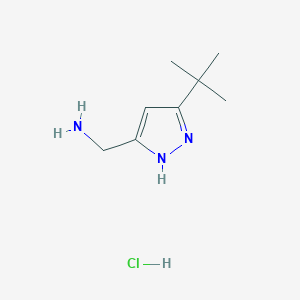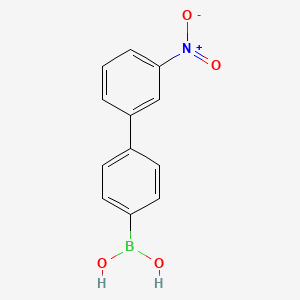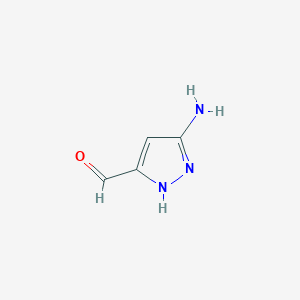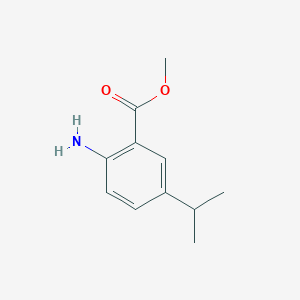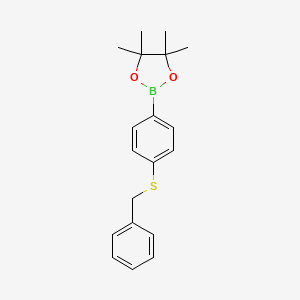
N-Methyl-4-vinylaniline
説明
N-Methyl-4-vinylaniline is a chemical compound with the molecular formula C9H11N . It is a derivative of 4-Vinylaniline, which is a primary amine surfactant . 4-Vinylaniline is a vinyl-substituted aromatic amine that is widely used as a crosslinking agent in the production of resins, adhesives, and coatings, enhancing their mechanical properties and chemical resistance .
Synthesis Analysis
N-Methyl-4-vinylaniline can be synthesized from 4-vinylaniline, a styrene derivative with a primary amine functionality tethered to the aromatic phenyl motif . It can be polymerized by methods like radical polymerization, cationic polymerization, or oxidative polymerization to form poly (4-vinylaniline) or P4VA .Molecular Structure Analysis
N-Methyl-4-vinylaniline contains a total of 21 bonds; 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
4-vinylaniline, a styrene derivative with a primary amine functionality tethered to the aromatic phenyl motif, was used as a starting point for the preparation of a new class of monomers, that is, N-(4-vinylphenyl)sulfonamides, and their respective polymers based on a sulfur-nitrogen bond .科学的研究の応用
High-Spin Organic Polymers
N-Methyl-4-vinylaniline and its derivatives have been investigated for their potential in creating high-spin organic polymers. For instance, a study by Fukuzaki, Abe, and Nishide (2006) explored the synthesis of hyperbranched poly[(4-methoxyphenyl-N-yloammonio)-1,2(or 4)-phenylenevinylene-1,2(or 4)-phenylene], derived from the polycondensation of related compounds. This polymer demonstrated high-spin characteristics even at room temperature due to its non-Kekule-type π-conjugation and ferromagnetic connectivity (Fukuzaki, Abe, & Nishide, 2006).
Interpolyelectrolyte Substitution Reactions
In the field of polymer chemistry, Izumrudov et al. (1998) studied the temperature-controllable interpolyelectrolyte substitution reactions involving different poly(N-alkyl-4-vinylpyridinium) polycation quenchers. This research highlighted the potential of these reactions in understanding and manipulating transformation processes of complex particles, which is significant in biological systems (Izumrudov, Ortíz, Zezin, & Kabanov, 1998).
Synthesis of Polycyclic Indole Derivatives
Walter, Sauter, and Schneider (1993) demonstrated the use of 2-vinylaniline derivatives in synthesizing new polycyclic indole derivatives. This method, involving acid-catalyzed reactions, offers an elegant approach to create complex organic structures,useful in various chemical and pharmaceutical applications (Walter, Sauter, & Schneider, 1993).
Pharmaceutical Industry Applications
A study by Wang et al. (2018) developed a novel rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. This methodology, enabling the construction of quinoline-2-carboxylate derivatives, has shown potential for use in the pharmaceutical industry, accommodating various functional groups (Wang, Ding, Zheng, Bao, & Peng, 2018).
Asymmetric Cyclocarbonylation in Organic Synthesis
Okuro, Kai, and Alper (1997) investigated the asymmetric cyclocarbonylation of 2-vinylanilines catalyzed by palladium with chiral phosphines. This reaction yielded 3,4-dihydro-4-methyl-2(1H)-quinolin-2-ones, demonstrating its utility in asymmetric synthesis and organic chemistry (Okuro, Kai, & Alper, 1997).
Cross-Linked Hydrogel Formation
Research by Stewart, Backholm, Burke, and Stöver (2016) explored the use of furan- and maleimide-functional polyanions, derived from poly(methyl vinyl ether-alt-maleic anhydride) and N-methylaniline, to form cross-linked synthetic polymer hydrogels. This study demonstrates the potential of these materials in drug delivery and biomedical applications (Stewart, Backholm, Burke, & Stöver, 2016).
Safety and Hazards
N-Methyl-4-vinylaniline may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
4-ethenyl-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-8-4-6-9(10-2)7-5-8/h3-7,10H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOACEXUXLKAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-vinylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



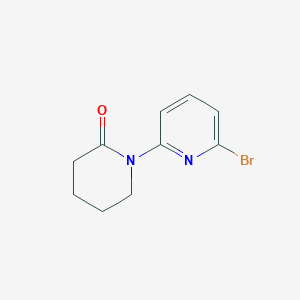

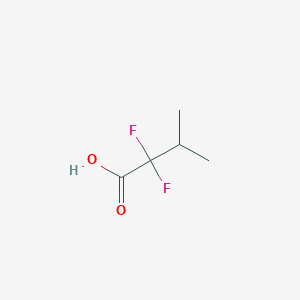
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine](/img/structure/B3204086.png)
